molecular formula C10H8Cl2O B12993982 2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde

2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde

Cat. No.: B12993982
M. Wt: 215.07 g/mol
InChI Key: LARZEDJWFYFNHQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C10H8Cl2O It is a cyclopropane derivative with two chlorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropanecarboxaldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms on the phenyl ring may also contribute to the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylacetaldehyde
  • 2,4-Dichlorophenylcyclopropane
  • 2,4-Dichlorophenylmethanol

Uniqueness

2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule.

Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H8Cl2O/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13/h1-2,4-6,9H,3H2

InChI Key

LARZEDJWFYFNHQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=C(C=C(C=C2)Cl)Cl)C=O

Origin of Product

United States

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